molecular formula C10H13ClN2O B12991117 2-Amino-5-chloro-N-propylbenzamide

2-Amino-5-chloro-N-propylbenzamide

Cat. No.: B12991117
M. Wt: 212.67 g/mol
InChI Key: ALXKKKCWIYYREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a benzamide derivative, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-propylbenzamide typically involves several steps:

    Starting Material: The synthesis begins with 2-nitro-3-methylbenzoic acid.

    Reduction Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation.

    Chlorination Reaction: The resulting compound undergoes chlorination to introduce the chlorine atom at the desired position.

    Esterification Reaction: The carboxylic acid group is converted to an ester.

    Ammonolysis Reaction: Finally, the ester is reacted with propylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N-methylbenzamide
  • 2-Amino-5-chloro-N-ethylbenzamide
  • 2-Amino-5-chloro-N-butylbenzamide

Uniqueness

2-Amino-5-chloro-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the nitrogen atom can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-amino-5-chloro-N-propylbenzamide

InChI

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14)

InChI Key

ALXKKKCWIYYREX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.